![molecular formula C17H14Cl2N2O2 B2734003 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305375-96-6](/img/structure/B2734003.png)

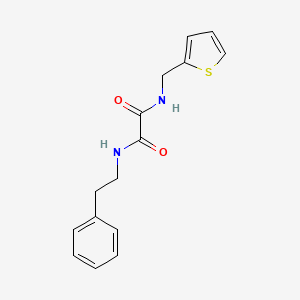

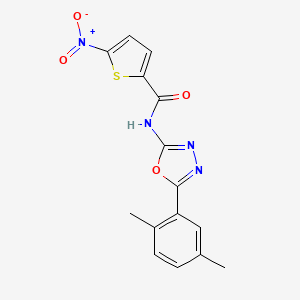

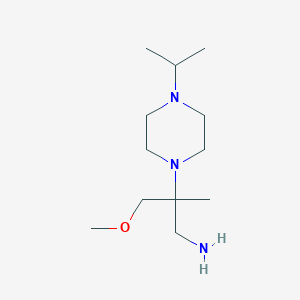

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to start with 6-methyluracil and proceed through a series of reactions to obtain the desired product. For example, researchers have synthesized it by reacting 6-methyluracil with chloromethylthiiran, followed by further reactions to introduce the dichlorophenyl and nitroethyl groups .

Molecular Structure Analysis

The molecular structure of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole has been confirmed by X-ray analysis, NMR, and IR spectroscopy. It crystallizes in the orthorhombic crystal system. The compound’s conformational behavior is influenced by internal rotation of the thietanyl group. Density functional theory (DFT) calculations provide insights into its electronic structure .

Chemical Reactions Analysis

The compound’s chemical reactivity includes potential interactions with other molecules. For example, it inhibits the activity of enzymes such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which regulate cell division and proliferation .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization of Indoles

Indoles, including 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole, are structural components of a vast number of biologically active compounds, both natural and synthetic. The synthesis and functionalization of indoles have been a significant area of research for over a century, with palladium-catalyzed reactions becoming particularly important in the last few decades. These methods are valued for their functionality tolerance and applicability to complex molecules, offering access to fine chemicals, pharmaceutical intermediates, and active ingredients more efficiently and with less waste compared to classical methods. This advancement has profoundly influenced organic synthesis, changing how chemists design and execute synthetic processes (Cacchi & Fabrizi, 2005).

Novel Oxidative Coupling Reactions

Research into indole derivatives has led to the discovery of novel oxidative coupling reactions. For instance, indole derivatives with a free position 3 can be converted into corresponding 3-nitro-derivatives using benzoyl nitrate. This reactivity opens pathways for synthesizing various indole-based compounds, highlighting the versatility of indoles in chemical synthesis and their potential for creating biologically active molecules (Berti, Settimo, & Nannipieri, 1968).

Organocatalytic Synthesis

The development of organocatalytic methods for synthesizing indole derivatives represents another significant advancement. These methods enable the efficient construction of chiral dihydropyrido[1,2-a]indoles with excellent enantioselectivity. By introducing a nitro group at the C3 position of the indole ring, the 2-methyl of indole can be deprotonated to produce highly reactive nucleophilic species, facilitating the synthesis of valuable compounds with potential applications in various fields (Ding et al., 2019).

Structural Analysis and Applications

Indole derivatives have been the subject of extensive research due to their diverse applications. A study on the synthesis and characterization of novel indole-based derivatives provides insights into their molecular structures, spectroscopic properties, and potential applications. This research combines experimental and computational methods to evaluate the compounds' properties, demonstrating the indole derivatives' potential in nonlinear optical (NLO) and other high-tech applications (Tariq et al., 2020).

Propiedades

IUPAC Name |

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c1-10-17(13-4-2-3-5-16(13)20-10)14(9-21(22)23)12-7-6-11(18)8-15(12)19/h2-8,14,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGORFWVFXDRRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)